Lipophilicity Profile of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine vs. a Positional Isomer
The target compound exhibits a calculated LogP (XLogP3-AA) of 1.1 [1]. In contrast, a closely related positional isomer, 6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (CAS 1180133-66-7), has a reported LogP of 1.4692 . This difference in lipophilicity may influence membrane permeability and solubility profiles, making the target compound a distinct choice for synthetic applications where lower lipophilicity is desired.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (CAS 1180133-66-7): LogP = 1.4692 |
| Quantified Difference | Difference of 0.3692 LogP units |
| Conditions | Computational calculation (XLogP3-AA vs. unspecified calculation method) |
Why This Matters
This differentiation allows for informed selection based on desired physicochemical properties, as even small differences in LogP can impact a compound's behavior in biological assays and synthetic procedures.
- [1] PubChem. (2025). Computed Properties for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. PubChem CID 53256610. National Center for Biotechnology Information. View Source
